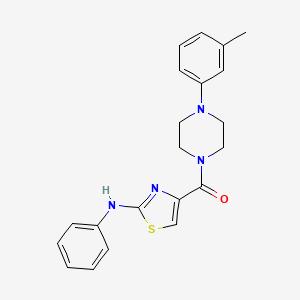
(4-(m-tolyl)pipérazin-1-yl)(2-(phénylamino)thiazol-4-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Phenylamino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
BenchChem offers high-quality (2-(Phenylamino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Phenylamino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anti-inflammatoires
Méthanones thiazolyl pipérazinyl : , comme le composé en question, ont été étudiées pour leurs propriétés anti-inflammatoires. Ces composés peuvent inhiber les enzymes cyclooxygénases (COX-1 et COX-2), qui jouent un rôle clé dans le processus inflammatoire. En modulant ces enzymes, les dérivés thiazolyliques peuvent potentiellement réduire l'inflammation et fournir des avantages thérapeutiques pour des affections comme l'arthrite et d'autres maladies inflammatoires .
Activité antimicrobienne
Les dérivés du thiazole sont connus pour posséder des propriétés antimicrobiennes. Ils peuvent agir contre une variété de bactéries et de champignons, ce qui les rend précieux dans le développement de nouveaux antibiotiques et antifongiques. Ceci est particulièrement important à l'ère de la résistance croissante aux antibiotiques .
Effets antitumoraux et cytotoxiques
Certains composés thiazoliques se sont avérés prometteurs dans la recherche sur le cancer en raison de leurs effets cytotoxiques sur les cellules tumorales. Ils peuvent interférer avec la division cellulaire et induire l'apoptose, qui est la mort programmée des cellules cancéreuses. Cette application est cruciale pour le développement de nouveaux médicaments chimiothérapeutiques .
Science et technologie quantiques
La structure moléculaire complexe des méthanones thiazolyl pipérazinyl peut avoir des implications en science et en technologie quantiques. Bien que non mentionnés directement, des composés présentant une complexité similaire sont souvent utilisés dans l'informatique quantique et les capteurs en raison de leurs propriétés électroniques uniques .
Science et technologies optiques
Les dérivés du thiazole pourraient être utilisés en science et en technologies optiques. Leurs caractéristiques électroniques pourraient être exploitées dans le développement de sources lumineuses avancées ou en tant que composants de capteurs optiques, contribuant à des domaines tels que les télécommunications et la surveillance environnementale .
Propriétés
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-16-6-5-9-18(14-16)24-10-12-25(13-11-24)20(26)19-15-27-21(23-19)22-17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGCUQUHCOIJBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
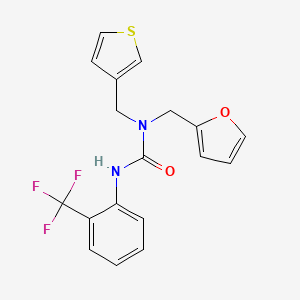
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2364591.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2364593.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2364596.png)
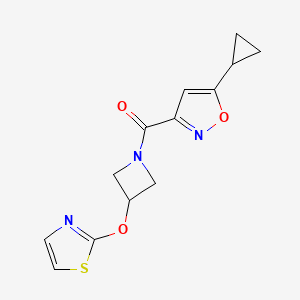
![2-({3-[4-(dimethylamino)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2364599.png)
![3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364600.png)
![N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2364602.png)
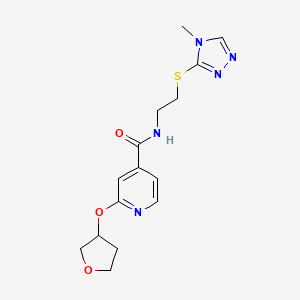
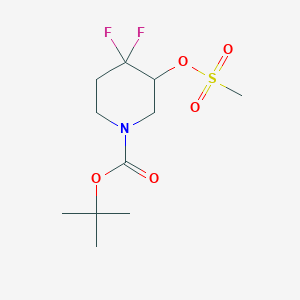
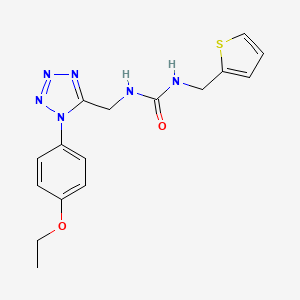
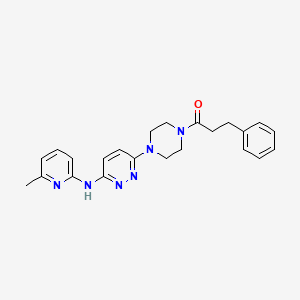
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2364611.png)
![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)
